molecular formula C16H25NO2 B336431 4-ethoxy-N-(1-methylhexyl)benzamide

4-ethoxy-N-(1-methylhexyl)benzamide

Cat. No.: B336431
M. Wt: 263.37 g/mol
InChI Key: WVQIWFFRWUYLDT-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(1-methylhexyl)benzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzene ring and a branched 1-methylhexyl substituent on the amide nitrogen. Benzamides are widely studied for their pharmacological and biochemical properties, including enzyme inhibition, receptor modulation, and anticancer activity .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-ethoxy-N-heptan-2-ylbenzamide

InChI

InChI=1S/C16H25NO2/c1-4-6-7-8-13(3)17-16(18)14-9-11-15(12-10-14)19-5-2/h9-13H,4-8H2,1-3H3,(H,17,18)

InChI Key

WVQIWFFRWUYLDT-UHFFFAOYSA-N

SMILES

CCCCCC(C)NC(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Benzamide derivatives are modulated by substituents on the aromatic ring and the amide side chain:

  • Ethoxy Group :
    • In 4-ethoxy-N-(5-nitrothiazol-2-yl)benzamide (MID-1), the ethoxy group stabilizes interactions with protein targets like MG53-IRS-1, critical for metabolic signaling .
    • Derivatives like 4-ethoxy-N-(3-fluorophenyl)benzamide (CAS 346693-54-7) show industrial relevance, where the ethoxy group enhances stability and solubility .
  • Amide Side Chain: The 1-methylhexyl chain in the target compound contrasts with shorter (e.g., methyl, ethyl) or aromatic (e.g., 4-isopropylbenzyl) chains in analogs. For example, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (CAS 620559-20-8) uses a hexyloxy group to optimize pharmacokinetics . In PCAF HAT inhibitors, longer acyl chains (e.g., tetradecanoylamino) marginally improved inhibitory activity (72–79%) compared to shorter chains, suggesting hydrophobic interactions dominate .
Enzyme Inhibition
  • PCAF HAT Inhibition: Analogs with 2-acylamino substituents (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) achieved 79% inhibition, outperforming anthranilic acid (34%) .
  • Tubulin Binding :

    • Benzamides bearing 3,4,5-trimethoxyphenyl groups (e.g., compound 16b) showed high tubulin affinity, comparable to colchicine-site binders like CA-3. The ethoxy group in the target compound may similarly enhance microtubule disruption .
Antioxidant and Neuroleptic Activity
  • Antioxidant Activity: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide derivatives exhibited 86.6–87.7% inhibition in carbon tetrachloride-challenged rats, suggesting electron-donating groups (e.g., ethoxy) could amplify radical-scavenging effects .
  • Neuroleptic Effects :

    • Benzamide derivatives like amisulpride and tiapride act as antipsychotics via dopamine receptor modulation. The 1-methylhexyl chain in the target compound may alter blood-brain barrier penetration compared to smaller substituents .

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Findings References
4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide 5-nitrothiazolyl MG53-IRS-1 interaction modulation Disrupts insulin signaling pathways
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Tetradecanoylamino, 3-carboxyphenyl PCAF HAT inhibition (79%) Hydrophobic chains enhance activity
4-Ethoxy-N-(3-fluorophenyl)benzamide 3-fluorophenyl Industrial applications High purity (99%) and stability
N-(4-methoxyphenyl)benzamide 4-methoxyphenyl Synthetic intermediate 79% yield via TBHP-mediated synthesis
Mosapride metabolites Morpholinyl, fluorobenzyl 5-HT4 receptor agonism Lower activity than parent compound

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